molecular formula C10H13NO2 B3001974 N-(2-hydroxypropyl)benzamide CAS No. 23054-66-2

N-(2-hydroxypropyl)benzamide

Cat. No.: B3001974
CAS No.: 23054-66-2
M. Wt: 179.219
InChI Key: HVEKOIABBLJFPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Hydroxypropyl)benzamide is an organic compound characterized by the presence of a benzamide group attached to a 2-hydroxypropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-Hydroxypropyl)benzamide can be synthesized through the direct condensation of benzoic acid and 2-amino-1-propanol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: N-(2-Hydroxypropyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of N-(2-oxopropyl)benzamide.

    Reduction: The amide group can be reduced to form the corresponding amine, N-(2-hydroxypropyl)benzylamine.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: N-(2-oxopropyl)benzamide.

    Reduction: N-(2-hydroxypropyl)benzylamine.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-Hydroxypropyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers.

Mechanism of Action

The mechanism of action of N-(2-hydroxypropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and amide functionality allow it to form hydrogen bonds and other interactions with biological macromolecules, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    N-(2-Hydroxyethyl)benzamide: Similar structure but with an ethyl group instead of a propyl group.

    N-(2-Hydroxypropyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.

Uniqueness: N-(2-Hydroxypropyl)benzamide is unique due to the presence of both a benzamide group and a 2-hydroxypropyl substituent, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(2-hydroxypropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8(12)7-11-10(13)9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVEKOIABBLJFPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Prepare a solution of 1-amino-2-propanol (5.0 g, 66.6 mmol) in methylene chloride (250 mL) at 0° C. under nitrogen. Add Hünig's Base (11.6 mL, 66.6 mmol) followed by benzoyl chloride (7.7 mL, 66.6 mmol). Warm the reaction mixture to room temperature and stir overnight. Wash the solution sequentially with brine (100 mL) and 1M HCl (75 mL), dry (Na2SO4), filter, and concentrate to afford 10.0 g of N-(2-hydroxypropyl)benzamide. MS: m/e=180 (MH+)
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
11.6 mL
Type
reactant
Reaction Step Two
Quantity
7.7 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.